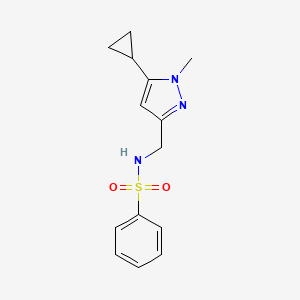

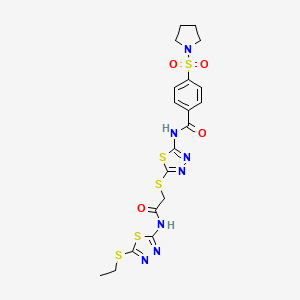

![molecular formula C17H9BrN2O3S2 B2877123 (3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 303790-34-3](/img/structure/B2877123.png)

(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H9BrN2O3S2 and its molecular weight is 433.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A key area of research for derivatives similar to (3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis and primary cytotoxicity evaluation of a series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones have been explored, demonstrating significant cytotoxic effects on cancer cell lines, including breast, lung, and ovarian cancer cells (Karalı, Terzioğlu, & Gürsoy, 2002). Similarly, the antimicrobial activity of new indole-containing isoxazolines and derivatives has been studied, showing significant inhibition on bacterial and fungal growth (Bhambi, Salvi, Jat, Ojha, & Talesara, 2007).

Chemical Reactions and Transformations

Research also delves into the chemical reactions and transformations involving brominated benzolactone/lactam compounds. One study reports on the reactions of brominated lactones with thiourea and 4-methoxythiobenzamide under basic conditions, leading to products with potential for further pharmacological exploration (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of thiazolidinone and rhodanine derivatives, closely related to the chemical structure of interest, have been extensively studied. These compounds have shown promising antibacterial activity against Gram-positive bacteria and antimycobacterial activity, highlighting their potential as therapeutic agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018). Another noteworthy study focused on the synthesis of novel rhodanine derivatives as potential HIV-1 and JSP-1 inhibitors, suggesting the versatility of these compounds in drug discovery (Kamila, Ankati, & Biehl, 2011).

Anticonvulsant and CNS Activities

Further, the design and synthesis of thiazolidin-4-one derivatives have been directed toward evaluating their central nervous system (CNS) depressant and anticonvulsant activities. This area of research has led to the identification of compounds with significant CNS depressant activity, which could serve as leads for the development of new therapeutic agents for neurological disorders (Nikalje, Ansari, Bari, & Ugale, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, particularly in cancerous cells.

Mode of Action

The compound interacts with its target by inhibiting the kinase activity of pim-1 . This inhibition disrupts the normal signaling pathways in the cell, leading to changes in cell survival and proliferation.

Pharmacokinetics

Similar compounds are known to have variable absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound and its ability to reach its target in the body.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of pim-1 kinase. This can lead to reduced cell survival and proliferation, particularly in cancerous cells .

Biochemical Analysis

Biochemical Properties

(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of This compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the expression of genes related to apoptosis and cell proliferation, thereby affecting cell survival and growth . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of target enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the activity of enzymes such as cytochrome P450, which plays a key role in drug metabolism . Its influence on metabolic pathways can lead to changes in the levels of metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Its localization and accumulation within tissues are influenced by its binding affinity to cellular proteins.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals direct its localization to specific subcellular compartments, influencing its biological effects.

Properties

IUPAC Name |

5-bromo-3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrN2O3S2/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(24)25-14)9-2-4-10(21)5-3-9/h1-7,21,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDQLMIRZJWVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

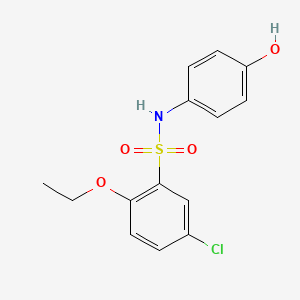

![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2877043.png)

![1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2877044.png)

![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)

![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)

![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2877060.png)

![1-Methyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2877063.png)